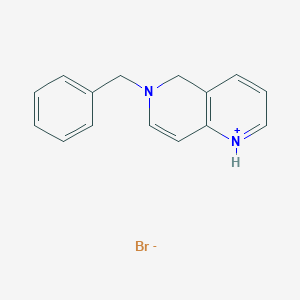![molecular formula C11H20O2 B14409469 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane CAS No. 84622-48-0](/img/structure/B14409469.png)
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethyl-1,7-dioxaspiro[55]undecane is a spiroketal compound with the molecular formula C11H20O2 It is known for its unique structure, which consists of a spirocyclic acetal with two oxygen atoms and two methyl groups at the 2 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane involves the oxymercuriation of a hydroxy enone under reversible conditions using aqueous acid-tetrahydrofuran. This process simultaneously deprotects and cyclizes the compound, followed by in situ biphasic demercuriation with sodium borohydride to yield the stereochemically pure (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques such as cyclization and deprotection reactions, which can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spiroketal structure, leading to the formation of different stereoisomers.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield different stereoisomers of the spiroketal.
Scientific Research Applications
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane has several scientific research applications:
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in drug design and development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . The exact molecular targets and pathways involved in its other applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(E,Z)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane: This isomer has a different spatial arrangement of the methyl groups, leading to different chemical and biological properties.
(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane: Another isomer with distinct properties and applications.
2-Ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane: A related compound with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane is unique due to its specific spiroketal structure and the presence of two methyl groups at the 2 and 8 positions. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
84622-48-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2,8-dimethyl-1,7-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O2/c1-9-5-3-7-11(12-9)8-4-6-10(2)13-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
AHOKGTBIWXGZNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(O1)CCCC(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


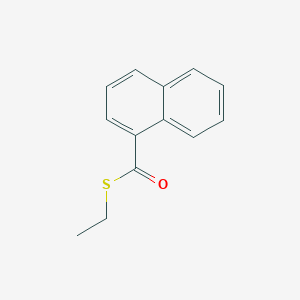
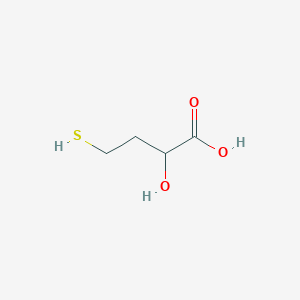
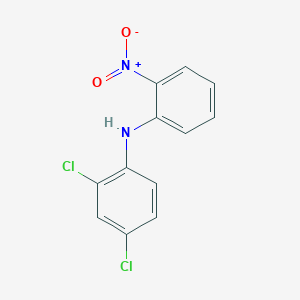
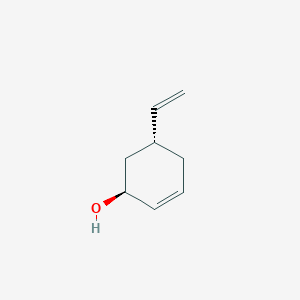
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
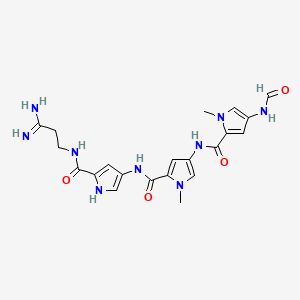
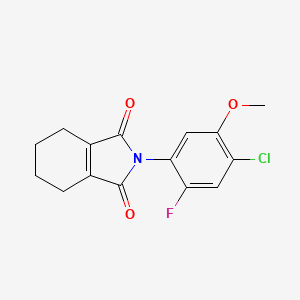
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
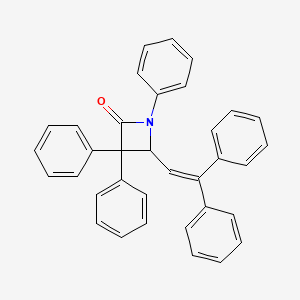
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
